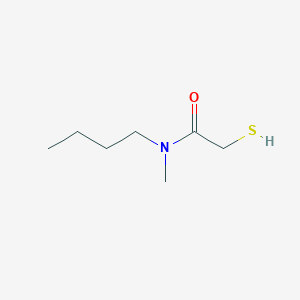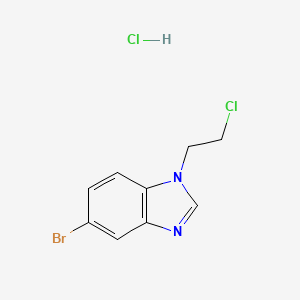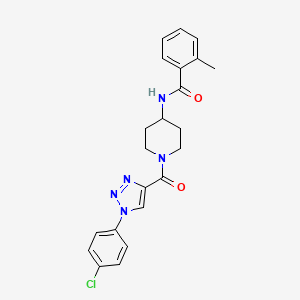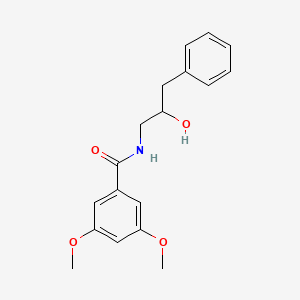![molecular formula C18H20F3N3O2 B2368507 N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea CAS No. 339025-54-6](/img/structure/B2368507.png)
N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques and Derivatives : The compound has been involved in studies focusing on the synthesis of various derivatives. For instance, research has shown the creation of 1,3-disubstituted ureas and phenyl N-substituted carbamates exhibiting properties like antiarrhythmic and hypotensive activities (Chalina, Staneva, & Chakarova, 1998). Similarly, directed lithiation techniques have been applied to related compounds, indicating their chemical versatility and potential for creating various substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Chemical Interactions and Properties : Studies have explored the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds like benzoates and 2-amino-1,8-naphthyridines, providing insights into their chemical bonding and interactions (Ośmiałowski et al., 2013). The role of tert-butyl substituents in the lithiation of pyridine derivatives has also been a subject of investigation, revealing specific reaction sites and outcomes (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Thermochemical Studies : Computational thermochemistry of various ureas, including those with N-tert-butyl substituents, has been performed. These studies have provided valuable data on their structural and thermochemical properties, which are crucial for understanding their stability and reactivity (Dávalos et al., 2010).
Applications in Biomedical Research
Antineoplastic Agents : Some urea derivatives, including those with tert-butyl groups, have been evaluated for their potential as antineoplastic agents. These compounds have shown cytotoxicity against cancer cells and suggest a promising area of research in cancer treatment (Lacroix et al., 1988).
Inhibition of Translation Initiation : N,N'-diarylureas have been identified as potent activators of certain kinases and have been shown to inhibit cancer cell proliferation, indicating their potential use as anti-cancer agents (Denoyelle et al., 2012).
Material Science and Other Applications
Polymer Synthesis : The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents have been explored, showing that these compounds can be used to create polymers with specific properties like good solubility and thermal stability, which are important in material science (Lu et al., 2014).
Pesticidal Activity : The compound has been studied for its potential use in pesticides. For example, research on insecticidal thioureas including compounds with N-tert-butyl substituents has been conducted, indicating its utility in agricultural chemistry (Knox, Toia, & Casida, 1992).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-17(2,3)23-16(26)22-14-7-4-12(5-8-14)10-24-11-13(18(19,20)21)6-9-15(24)25/h4-9,11H,10H2,1-3H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYYPHSTYECEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2368424.png)


![4-((1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2368430.png)


![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)


![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)
![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)
![5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2368438.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)

